2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone
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Overview
Description
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is derived from 2-hydroxy-1-naphthaldehyde and 2-phenylacetic acid hydrazide, forming a Schiff base. Schiff bases are known for their versatility and have been widely studied for their biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-phenylacetic acid hydrazide. The reaction is usually carried out in an ethanol solution, where the two reactants are mixed and refluxed at around 70°C for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base into the corresponding amine.
Substitution: The hydroxyl group on the naphthalene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE involves its ability to form stable complexes with metal ions, which can enhance its biological activity. The compound can interact with various molecular targets, including enzymes and DNA, leading to its antimicrobial and anticancer effects . The Schiff base structure allows for the formation of hydrogen bonds and other interactions that stabilize these complexes.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-THIOPHENECARBOHYDRAZIDE: Similar structure but with a thiophene ring instead of a phenyl ring.
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]CYCLOHEXANECARBOHYDRAZIDE: Contains a cyclohexane ring instead of a phenyl ring.
Uniqueness
N’~1~-[(2-HYDROXY-1-NAPHTHYL)METHYLENE]-2-PHENYLACETOHYDRAZIDE is unique due to its specific combination of a naphthalene ring with a phenylacetic acid hydrazide moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-Hydroxy-1-naphthaldehyde phenylacetic acid hydrazone (HNP) is an organic compound notable for its diverse biological activities. This compound is synthesized through the condensation reaction between 2-hydroxy-1-naphthaldehyde and phenylacetic acid hydrazide, resulting in a hydrazone structure that enhances its reactivity and interaction with biological targets. The presence of functional groups such as hydroxyl and hydrazone significantly contributes to its pharmacological properties.
Chemical Structure and Synthesis
The molecular formula of HNP is C19H16N2O2. The structure includes a naphthalene ring, a hydroxyl group, and an aldehyde moiety, which are critical for its biological activity. The synthesis typically yields moderate to high amounts depending on specific reaction conditions.
Antimicrobial Properties
HNP exhibits significant antimicrobial activity against various pathogens. Studies have reported that derivatives of HNP can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, compounds similar to HNP have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 64 to 512 µg/mL .
Antitumor Activity
Research indicates that HNP has promising antitumor properties. It has been evaluated against several cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer drug. In vitro studies have revealed that HNP can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment .
Antimalarial Effects
HNP has also been tested for its antimalarial activity against Plasmodium falciparum, the causative agent of malaria. Certain derivatives have shown effectiveness against both chloroquine-sensitive and chloroquine-resistant strains, highlighting their potential role in malaria therapy .
The biological activity of HNP can be attributed to several mechanisms:
- Metal Ion Coordination : HNP can form stable complexes with transition metals, enhancing its reactivity and biological effectiveness. For example, complexes formed with manganese and copper have shown increased catalytic properties and biological activity.
- Hydrogen Bonding : The presence of hydroxyl groups facilitates hydrogen bonding interactions, which enhance the compound's binding affinity to biological targets .
- Oxidation-Reduction Reactions : As a hydrazone, HNP can participate in various redox reactions, contributing to its antimicrobial and antitumor activities.
Comparative Analysis with Similar Compounds
To better understand the unique properties of HNP, a comparison with structurally similar compounds is beneficial:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Hydroxy-1-naphthaldehyde benzoic acid hydrazone | Similar naphthalene core | Exhibits strong fluorescence properties |
Benzoylhydrazones | Contains benzoyl group | Known for antimicrobial properties |
2-Hydroxy-1-naphthaldehyde mandelic acid hydrazone | Similar synthesis pathway | Potentially different biological activities |
This table illustrates how variations in substituents and functional groups can influence the biological behavior of related compounds.
Case Studies
Several case studies have explored the efficacy of HNP and its derivatives:
- Antimicrobial Efficacy : A study demonstrated that HNP derivatives exhibited potent antimicrobial activity against clinical isolates of bacteria, suggesting their utility in treating infections caused by resistant strains.
- Antitumor Activity Assessment : In vitro assays on various cancer cell lines revealed that HNP induced significant cytotoxicity. The study utilized MTT assays to quantify cell viability post-treatment.
- Antimalarial Screening : Research involving the testing of HNP derivatives against Plasmodium falciparum showed promising results, indicating potential use in malaria treatment regimens.
Properties
CAS No. |
34334-88-8 |
---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C19H16N2O2/c22-18-11-10-15-8-4-5-9-16(15)17(18)13-20-21-19(23)12-14-6-2-1-3-7-14/h1-11,13,22H,12H2,(H,21,23)/b20-13+ |
InChI Key |
RYDNMKPRFMVSEJ-DEDYPNTBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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